2,3-dihydro-1H-indene-1-sulfonyl chloride
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Overview
Description
2,3-Dihydro-1H-indene-1-sulfonyl chloride: is an organic compound with the molecular formula C9H9ClO2S. It is a sulfonyl chloride derivative of indane, a bicyclic hydrocarbon. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1-sulfonyl chloride typically involves the sulfonylation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1H-indene-1-sulfonic acid.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation or reduction reactions.
Scientific Research Applications
Chemistry: 2,3-Dihydro-1H-indene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamide-based drugs and other bioactive molecules.
Biology: In biological research, this compound is used to modify proteins and peptides through sulfonylation reactions. This modification can alter the biological activity and stability of the target molecules.
Medicine: The compound is utilized in the development of pharmaceuticals, especially those containing sulfonamide groups. These drugs have applications in treating bacterial infections, diabetes, and other medical conditions.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity makes it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position.
1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: A related compound with a carboxylate group instead of a sulfonyl chloride group.
Indane: The parent hydrocarbon without any functional groups.
Uniqueness: 2,3-Dihydro-1H-indene-1-sulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group. This makes it particularly useful in the synthesis of sulfonamide-based compounds and other derivatives that require precise functionalization.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQRMVKIXOUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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